3-N-CBZ-pentane-1,3-diamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1131622-27-9 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
benzyl N-(1-aminopentan-3-yl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-2-12(8-9-14)15-13(16)17-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10,14H2,1H3,(H,15,16) |
InChI Key |
FFSDFBUXIKTRNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 N Cbz Pentane 1,3 Diamine
General Synthetic Approaches to 1,3-Diamines
The 1,3-diamine motif is a prevalent structural element in numerous biologically active molecules. rsc.orgresearchgate.net Consequently, a variety of synthetic methods have been developed to construct this important functional group.
Reductive amination stands as a powerful and versatile method for the synthesis of amines, including 1,3-diamines. This approach typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of 1,3-diamines, this can involve the reductive amination of β-amino ketones or the double reductive amination of 1,3-dicarbonyl compounds.
One-pot reductive amination procedures have been developed to streamline the synthesis of unsymmetrical 1,3-diamines. For instance, the condensation of an amine with acrolein followed by an in situ reductive amination with another amine can yield the desired product in high yield. tandfonline.com The use of iron catalysts in the reductive amination of ketones and aldehydes with ammonia (B1221849) has also been reported as an effective method for producing primary amines. d-nb.info This methodology has shown a broad substrate scope and good functional group tolerance. d-nb.info
A notable example is the synthesis of 1,3-cyclohexanediamine (B1580663) (1,3-CHDA) through the reductive amination of 1,3-cyclohexanedione (B196179) (1,3-CHD). mdpi.com In this process, one carbonyl group is first attacked by ammonia, and subsequent dehydration and hydrogenation lead to the formation of the diamine. mdpi.com The choice of solvent and catalyst, such as Raney Ni, significantly influences the reaction yield. mdpi.com
| Precursor | Reagents | Catalyst | Product | Yield (%) |
| 1,3-Cyclohexanedione | NH3, H2 | Raney Ni | 1,3-Cyclohexanediamine | 53.1 |
| N-methylhomoveratrylamine, Acrolein, 3,4-dimethoxyaniline | NaBH4 | - | Unsymmetrical propane-1,3-diamine | Excellent |
| Various ketones and aldehydes | aq. NH3, H2 | Fe/(N)SiC | Corresponding primary amines | Good to excellent |
The ring-opening of strained heterocyclic compounds, particularly azetidines, provides a valuable route to 1,3-diamines. rsc.orgresearchgate.net This strategy leverages the ring strain of the four-membered ring to drive the reaction forward.
Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with various nucleophiles, including amines, can afford 1,3-diamine derivatives. iitk.ac.in The reaction often proceeds with high regioselectivity in an SN2-type fashion. iitk.ac.inacs.org Cobalt-catalyzed nucleophilic amination of azetidines has also been demonstrated as a method to construct 1,3-diamine scaffolds under mild conditions. rsc.org
Another approach involves the use of cyclopropanes as 1,3-biselectrophiles. In a relay catalysis strategy, a Lewis acid activates the cyclopropane (B1198618) for ring-opening by an amine, followed by an oxidation step that generates a second electrophilic site for ring closure to form an azetidine, which can then be further manipulated. thieme-connect.com
| Heterocyclic Precursor | Reagents | Catalyst | Product Type |
| 2-Aryl-N-tosylazetidines | Alcohols | Lewis Acid | 1,3-Amino ethers |
| Azetidines | N-fluorosulfonamides | Cobalt(salen) A | 1,2- and 1,3-Diamine derivatives |
| Cyclopropane-1,1-diesters | Aryl amines, TBAI, t-BuOOH | Ni(ClO4)2 | Polysubstituted azetidines |
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like 1,3-diamines from simple starting materials in a single step. acs.orgrsc.orgnih.gov These reactions are highly valued for their ability to rapidly build molecular complexity.
A chiral Brønsted acid-catalyzed enantioselective three-component Mannich reaction of an aldehyde, an aniline, and an enecarbamate can produce anti-1,3-diamine derivatives in high yields and with excellent enantioselectivities. acs.org The initial condensation product, an aminoether, is reduced in situ to the final diamine. acs.org
Furthermore, multicomponent reactions in water have been developed for the synthesis of various heterocyclic scaffolds, including those derived from the reaction of ninhydrin, malononitrile, and diamines. rsc.orgnih.gov These reactions are often fast, high-yielding, and proceed under catalyst-free conditions. rsc.orgnih.gov Ytterbium(III) triflate has also been used to catalyze a multicomponent reaction of a primary amine or diamine, furfural, and a 1,3-diketone to generate N-substituted pyrroles and related structures. nih.govacs.org
| Reaction Type | Reactants | Catalyst | Product Type |
| Enantioselective Mannich Reaction | Aldehyde, Aniline, Enecarbamate | Chiral Phosphoric Acid | anti-1,3-Diamine derivatives |
| One-pot three-component reaction | Ninhydrin, Malononitrile, Diamines | None (in water) | Heterocyclic enaminones |
| Yb(OTf)3-catalyzed reaction | Primary amine/diamine, Furfural, 1,3-Diketone | Yb(OTf)3 | 1,3-Diketone-linked N-substituted pyrroles |
Chemoselective Installation of the Carbobenzyloxy (CBZ) Protecting Group
Once the pentane-1,3-diamine backbone is synthesized, the next crucial step is the selective protection of one of the amino groups with a carbobenzyloxy (CBZ) group. The CBZ group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal by catalytic hydrogenation. youtube.commasterorganicchemistry.com
Achieving regioselective mono-protection of a diamine like pentane-1,3-diamine, which contains two primary amino groups of similar reactivity, is a significant challenge. The goal is to introduce a single CBZ group, leaving the other amine free for subsequent reactions.
Several strategies can be employed to achieve mono-protection. One common method involves using a limited amount of the protecting group reagent, benzyl (B1604629) chloroformate (Cbz-Cl), in the presence of a base. youtube.com The statistical distribution of products (unprotected, mono-protected, and di-protected) can be influenced by reaction conditions such as temperature, solvent, and the rate of addition of the reagent.
An alternative approach for the large-scale synthesis of mono-N-protected α,ω-diaminoalkanes involves the protection of an amine followed by the reduction of an azido (B1232118) group from an α,ω-azido alkyl amine. researchgate.net This method provides the mono-protected diamine in high yields. researchgate.net Procedures have also been developed for the regioselective protection of aromatic amines in the presence of aliphatic amines, highlighting the possibility of differentiating between amine types. organic-chemistry.org
The primary challenge in the differential protection of 1,3-diamines lies in distinguishing between the two nucleophilic amine centers. omicronenergy.compacw.org Without a significant difference in their steric or electronic environment, statistical mixtures of products are often obtained.
To overcome this, one approach is to convert the diamine into a cyclic derivative, such as a cyclic sulfamide (B24259), which can then be manipulated to achieve differential protection. For example, a bisprotected cyclic sulfamide can undergo selective debenzylation followed by desulfonylation to yield a mono-N-Boc-protected 1,3-diamine. nih.gov This allows for the subsequent introduction of a different protecting group on the free amine. nih.gov
Another strategy involves leveraging subtle differences in reactivity. For instance, in the case of 1,3-diamines derived from the reduction of β-amino nitriles, it is possible to achieve orthogonal protection. researchgate.net The development of catalysts that can selectively protect one amine in the presence of another is an active area of research. thieme-connect.comthieme-connect.comrsc.org
Targeted Synthetic Routes to 3-N-CBZ-pentane-1,3-diamine
The preparation of this compound can be approached through several strategic pathways. These routes are designed to control the regioselective introduction of the amino groups and the subsequent selective protection of the amine at the 1-position.
Construction of the Pentane (B18724) Backbone Followed by Amination and Protection
One of the most direct conceptual approaches involves the initial construction of the C5 pentane skeleton, followed by the introduction of the two amino groups, and finally, the selective protection of one of these groups. This strategy relies on the differential reactivity of the positions on the pentane chain or the selective functionalization of a precursor.
A plausible route could commence from a pentane derivative with functional groups at the 1- and 3-positions that can be converted to amines. For instance, starting with 1,3-dihalopentane or a related derivative, a sequential nucleophilic substitution with an azide (B81097) source, followed by reduction, would yield pentane-1,3-diamine. The critical step is the subsequent selective mono-N-protection.
The selective protection of one amine in a diamine is a common challenge in organic synthesis. scielo.org.mx Methods often rely on statistical distribution, the use of a large excess of the diamine to favor mono-substitution, or techniques that exploit subtle differences in the reactivity of the amino groups. scielo.org.mxtandfonline.com For pentane-1,3-diamine, the primary amine at the 1-position might exhibit slightly different steric and electronic properties compared to the secondary amine at the 3-position (if the carbon backbone is substituted) or another primary amine in a different chemical environment, although in pentane-1,3-diamine both are primary.
A general procedure for the mono-Cbz protection of a diamine involves the slow addition of one equivalent of benzyl chloroformate (Cbz-Cl) to a solution of the diamine in a suitable solvent like dichloromethane (B109758) (CH2Cl2) at a reduced temperature (e.g., 0 °C) in the presence of a base to neutralize the liberated HCl. prepchem.comtotal-synthesis.com The reaction mixture typically results in a statistical mixture of the di-protected, mono-protected, and unreacted diamine, which then requires careful purification.
Table 1: Representative Conditions for Mono-Protection of Diamines
| Starting Material | Protecting Agent | Stoichiometry (Diamine:Agent) | Solvent | Base | Temperature | Typical Outcome |
|---|---|---|---|---|---|---|
| α,ω-Alkanediamine | Di-tert-butyl dicarbonate | 6-7 : 1 | Dioxane | - | Room Temp | High yield of mono-Boc product |
| 1,5-Diaminopentane | Benzyl chloroformate | 1 : 1 | CH2Cl2 | - (excess diamine) | 0 °C to RT | Mixture requiring purification |
This table presents generalized conditions based on literature for similar diamines and protecting groups. scielo.org.mxtandfonline.com
Introduction of the CBZ-Protected Amine Functionality into a Pre-existing Framework
An alternative strategy involves starting with a pentane framework that already contains one of the required functionalities. For example, a synthesis could begin with a molecule containing a protected amine at the 1-position and a precursor to the amine at the 3-position.
A hypothetical route could start from a derivative of glutamic acid or a related five-carbon amino acid. The carboxylic acid groups could be manipulated through reduction and functional group interconversions to generate the desired 1,3-diamine skeleton. For instance, a Cbz-protected amino acid could be elaborated to introduce the second amino group. A related approach is seen in the synthesis of (R)-2-(((benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate, where a Cbz-protected amino group is present from an early stage, and the pentane backbone is subsequently functionalized. smolecule.com
Another variation would be to start with a pentan-3-one derivative. Reductive amination could be used to introduce the 3-amino group. If the starting ketone already contains a protected amino group at the 1-position (or a group that can be converted to it), this could be a viable route. The challenge lies in the synthesis of the appropriately substituted pentanone precursor.
Integration of Protecting Group Strategies with Carbon-Carbon Bond Formation
More sophisticated synthetic routes integrate the use of protecting groups with the very construction of the carbon skeleton. This can offer better control over stereochemistry and regioselectivity.
For example, a building block approach could be employed. A three-carbon unit containing a protected amine could be coupled with a two-carbon unit. For instance, a Cbz-protected 3-aminopropanal (B1211446) could undergo a Wittig reaction or a Grignard addition with a suitable two-carbon fragment to build the pentane chain. The resulting intermediate would then need functional group manipulation to introduce the second amino group at the desired position.
Another advanced strategy is the use of multicomponent reactions. An efficient four-component reaction has been reported for the synthesis of Cbz-protected homoallylic amines, which could potentially be adapted to create a precursor for this compound. organic-chemistry.org Such methods combine several starting materials in a single step to rapidly build molecular complexity.
Advanced Isolation and Purification Techniques for this compound Intermediates
The successful synthesis of this compound heavily relies on the effective isolation and purification of the target molecule from reaction byproducts, such as the di-protected diamine and unreacted starting materials.
Column Chromatography is the most common method for purifying protected amines. beilstein-journals.orgiwu.edu Silica gel is a standard stationary phase, and a gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is used to elute the components. total-synthesis.combeilstein-journals.org The polarity difference between the mono- and di-protected species usually allows for their separation. The di-Cbz derivative, being less polar than the mono-Cbz derivative (which has a free amino group), will elute first.
Table 2: Chromatographic Purification of Protected Amines
| Compound Type | Stationary Phase | Mobile Phase System | Elution Order | Reference |
|---|---|---|---|---|
| Mono-Boc-protected diamine | Silica Gel | Gradient (e.g., Hexane/Ethyl Acetate) | Di-protected -> Mono-protected | iwu.edu |
| Cbz-protected amines | Silica Gel | Petrol ether/Ethyl Acetate (5:1) | Based on polarity | beilstein-journals.org |
High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, can be employed for more challenging separations or to obtain highly pure samples. nih.gov The use of a chiral stationary phase in HPLC is also a powerful technique for separating enantiomers if a chiral synthesis was performed. nih.gov Derivatization with the Cbz group has been shown to enhance the chromatographic resolution of amine enantiomers in both HPLC and Supercritical Fluid Chromatography (SFC). nih.gov
Aqueous Workup procedures can also be effective for separating mono- and di-protected diamines. The mono-protected diamine, with its free basic amino group, can be protonated in an acidic aqueous solution and thus rendered water-soluble. The more non-polar di-protected diamine will remain in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent can recover the mono-protected product. tandfonline.com
Stereochemical Control in the Synthesis of 3 N Cbz Pentane 1,3 Diamine
Principles of Asymmetric Synthesis Applied to Chiral Diamines
Asymmetric synthesis aims to create a preponderance of one enantiomer or diastereomer of a chiral product. ox.ac.uk For chiral diamines, this involves forming new stereogenic centers with a high degree of stereochemical control. The key principles rely on introducing a source of chirality into the reaction environment to influence the formation of the product. du.ac.in
There are several established approaches to achieve this:
Substrate Control : An existing chiral center in the starting material directs the formation of a new stereocenter. This is a common strategy in the synthesis of complex molecules like natural products. du.ac.in
Auxiliary Control : An achiral substrate is temporarily attached to a "chiral auxiliary," an enantiomerically pure molecule. du.ac.inresearchgate.net This auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product. du.ac.in Chiral diamines themselves are frequently used as chiral auxiliaries. iranchembook.ir
Reagent Control : An achiral substrate is converted directly into a chiral product through the use of a chiral reagent. du.ac.in This method requires stoichiometric amounts of the enantiomerically pure reagent. du.ac.in
Catalyst Control : A small, substoichiometric amount of a chiral catalyst is used to generate large quantities of a chiral product. This is the most efficient and widely used method in modern asymmetric synthesis. ox.ac.uk The catalyst, which can be a metal complex, an enzyme, or a small organic molecule, creates a chiral environment that favors the formation of one enantiomer over the other. ox.ac.ukpolyu.edu.hk
The synthesis of chiral diamines often involves the creation of one or more carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds under conditions that favor a specific stereochemical outcome. rsc.orgrsc.org The choice of strategy depends on the target molecule's structure, the availability of starting materials, and the desired level of purity. researchgate.net
Enantioselective and Diastereoselective Synthetic Strategies
To synthesize specific stereoisomers of 3-N-CBZ-pentane-1,3-diamine, chemists can employ several powerful catalytic strategies that offer high levels of enantioselectivity (favoring one enantiomer) and diastereoselectivity (favoring one diastereomer).
Biocatalysis leverages the high specificity of enzymes to perform stereoselective transformations. researchgate.net One particularly effective strategy is the desymmetrization of prochiral or meso compounds. researchgate.netnih.gov In this approach, a symmetrical but not chiral (prochiral) substrate is selectively modified by an enzyme to produce a chiral product. researchgate.net This method is highly efficient as it can theoretically achieve a 100% yield of a single enantiomer. researchgate.netuniovi.es
For the synthesis of chiral diamines, lipases are commonly used biocatalysts. researchgate.netnih.gov They can selectively acylate or alkoxycarbonylate one of the two amino groups of a prochiral diamine. nih.govresearchgate.net For instance, research on prochiral pentane-1,5-diamines has shown that lipases can efficiently catalyze the mono-protection of one amino group, yielding optically active nitrogenated compounds. nih.gov Lipase (B570770) from Candida antarctica B (CAL-B) and Pseudomonas cepacia lipase are frequently employed for these transformations. nih.govresearchgate.netuniovi.es The reaction conditions, including the enzyme, solvent, temperature, and the acylating agent, are optimized to maximize both conversion and enantiomeric excess (ee). nih.gov
Table 1: Examples of Biocatalytic Desymmetrization for Diamine Synthesis
| Enzyme Source | Substrate Type | Acylating Agent | Typical Result | Reference |
|---|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | Vicinal meso-diamines | Diallyl Carbonate (DAC) | High conversion and enantiomeric excess | nih.gov, uniovi.es |
| Pseudomonas cepacia Lipase | Prochiral 1,3-diamines | Diallyl Carbonate | (R)-configured aminocarbamates recovered | researchgate.net |
| Pseudomonas cepacia Lipase | Prochiral pentane-1,5-diamines | Ethyl Methoxyacetate | (S)-monoamides with high ee (up to 99%) | nih.gov |
Transition metal catalysis is a cornerstone of asymmetric synthesis, offering a broad range of transformations for creating chiral molecules. chinesechemsoc.org These methods typically involve a central metal atom (e.g., rhodium, palladium, ruthenium, copper, iridium) coordinated to a chiral ligand. polyu.edu.hkresearchgate.net The chiral ligand creates a specific three-dimensional environment around the metal center, which directs the stereochemical outcome of the reaction. polyu.edu.hk
Key strategies for forming chiral diamines include:
Asymmetric Hydrogenation : The reduction of C=N bonds in precursors like imines or enamides using a chiral catalyst and hydrogen gas can produce chiral amines with high enantioselectivity. iranchembook.irresearchgate.net Chiral rhodium and ruthenium complexes with ligands like BINAP or DuPhos are highly effective for this purpose. iranchembook.ir
Asymmetric Amination and Diamination : These reactions involve the direct addition of nitrogen atoms across a double bond. For example, the catalytic asymmetric diamination of alkenes is a powerful method for accessing enantioenriched 1,2-diamines. rsc.orgrsc.org
Asymmetric Ring-Opening : The ring-opening of meso-aziridines (three-membered rings containing a nitrogen atom) with a nitrogen nucleophile, catalyzed by a chiral transition metal complex, is an efficient route to 1,2-diamines. rsc.org
Asymmetric C-H Amination : This modern approach involves the direct conversion of a C-H bond into a C-N bond, offering high atom economy. Chiral rhodium catalysts have been developed for regio- and enantioselective allylic C-H amidation. mdpi.com
The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and stereoselectivities. polyu.edu.hk
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for metals. acs.org This field has grown rapidly, providing powerful alternatives for synthesizing chiral compounds. researchgate.net For chiral diamine synthesis, two main types of organocatalysts are prominent:
Chiral Brønsted Acids : Axially chiral phosphoric acids (CPAs) are highly effective catalysts for a variety of reactions. acs.orgbeilstein-journals.org They can activate imines towards nucleophilic attack, enabling reactions like the aza-Mannich reaction or additions to enamines, leading to chiral diamines with high enantioselectivity. beilstein-journals.org
Enamine/Iminium Catalysis : Catalysts derived from chiral amines, such as proline and its derivatives, can activate carbonyl compounds (via enamine formation) or α,β-unsaturated systems (via iminium ion formation). acs.org This allows for asymmetric Mannich reactions, where an enolizable ketone reacts with an imine to form a β-amino ketone, a precursor to 1,3-diamines. acs.org
Organocatalytic methods are valued for their operational simplicity and lower toxicity compared to many metal-based systems. acs.org For example, the organocatalytic asymmetric Mannich reaction of protected amino ketones with imines, using an L-proline-derived catalyst, can afford diamines with enantioselectivities up to 99%. acs.org
Control of Stereochemistry at C3 of the Pentane (B18724) Backbone
Controlling the stereochemistry at the C3 position of the pentane backbone in this compound is the central challenge in its synthesis. This requires a strategy that precisely sets the configuration of this specific stereocenter. The synthesis of acyclic 1,3-diamines with stereocenters on the carbon backbone often relies on diastereoselective reactions where a pre-existing chiral element dictates the stereochemistry of the newly formed center. acs.org
One powerful approach is the diastereoselective reduction of a chiral ketimine. For instance, using a chiral sulfinyl group (like Ellman's tert-butanesulfinyl auxiliary) attached to the nitrogen of an imine precursor can effectively direct the reduction of the C=N bond. acs.org The synthesis would involve a β-amino ketimine, where the reduction of the ketone would be directed by the chiral auxiliary to form the desired stereocenter at C3. The facial selectivity of the reduction is controlled by the chiral auxiliary, which forces the hydride reagent to attack from the less sterically hindered face of the molecule, leading to a high diastereomeric excess. acs.org
Another strategy involves the conjugate addition of a nitrogen nucleophile to a suitable α,β-unsaturated precursor. An organocatalytic Michael addition, for example, could use a chiral catalyst to control the addition of an amine to an unsaturated ester or ketone, thereby establishing the C3 stereocenter with high enantioselectivity.
Analytical Methodologies for Enantiomeric and Diastereomeric Purity Assessment of this compound
After a stereoselective synthesis, it is crucial to determine its success by measuring the enantiomeric excess (ee) and diastereomeric excess (de) of the product. Several analytical techniques are available for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) : This is one of the most common and reliable methods for separating and quantifying enantiomers. researchgate.netchromatographyonline.com The technique uses a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. phenomenex.com As the mixture of enantiomers passes through the column, they form transient, diastereomeric complexes with the CSP. libretexts.org Because diastereomers have different physical properties, they interact with the CSP differently, causing one enantiomer to travel through the column faster than the other. chromatographyonline.comlibretexts.org This results in two separate peaks on the chromatogram, and the ratio of their areas corresponds directly to the ratio of the enantiomers in the mixture. libretexts.org Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and versatile for separating a broad range of chiral compounds, including amines. researchgate.netphenomenex.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can also be used to determine enantiomeric purity. While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be differentiated under chiral conditions. libretexts.org There are two primary NMR methods:
Chiral Derivatizing Agents (CDAs) : The mixture of enantiomers is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. beilstein-journals.orgscielo.org.mx These diastereomers will have distinct signals in the NMR spectrum (e.g., ¹H, ¹³C, or ³¹P NMR), which can be integrated to determine their ratio. beilstein-journals.orgscielo.org.mx Phosphorus-containing CDAs are particularly useful as ³¹P NMR offers high sensitivity and simple spectra. scielo.org.mx
Chiral Solvating Agents (CSAs) : Adding a chiral solvating agent to the NMR sample can induce temporary, weak diastereomeric interactions with the enantiomers, leading to the separation of their signals in the spectrum. libretexts.org
Gas Chromatography (GC) : Similar to HPLC, GC can be used with a chiral stationary phase to separate volatile enantiomers. libretexts.org Alternatively, the enantiomers can be derivatized with a CDA to form diastereomers, which can then be separated on a standard achiral GC column. libretexts.org
Table 2: Comparison of Analytical Methods for Stereochemical Purity Assessment
| Method | Principle | Advantages | Considerations | Reference |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Direct analysis, high accuracy, widely applicable, good for preparative scale. | Requires specific chiral columns which can be expensive. | phenomenex.com, sigmaaldrich.com, chromatographyonline.com |
| NMR with CDAs | Conversion of enantiomers into diastereomers with distinct NMR signals. | Uses standard NMR equipment, can provide structural information. | Derivatization reaction must be quantitative without racemization; CDA must be pure. | beilstein-journals.org, scielo.org.mx, scielo.org.mx |
| NMR with CSAs | Formation of transient diastereomeric solvates leading to separate signals. | Non-destructive, no chemical modification of the analyte needed. | Signal separation (Δδ) can be small; requires a suitable chiral solvent. | libretexts.org |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution for volatile compounds. | Analyte must be volatile or made volatile through derivatization. | libretexts.org |
For a compound like this compound, chiral HPLC would likely be the preferred method due to its accuracy and the commercial availability of a wide range of chiral columns suitable for amine derivatives. researchgate.net
Mechanistic and Functional Role of the N Cbz Protecting Group in 3 N Cbz Pentane 1,3 Diamine
Chemical Stability and Reactivity Profile of the CBZ Moiety under Diverse Reaction Conditions
The CBZ group exhibits a high degree of stability across a wide range of chemical conditions, making it a robust protecting group for many synthetic transformations. numberanalytics.com
Stability:
Acidic Conditions: The CBZ group is generally stable to moderately acidic conditions. total-synthesis.com However, it can be cleaved by strong acids such as HBr in acetic acid or trimethylsilyl (B98337) iodide (TMSI). total-synthesis.comhighfine.com
Basic Conditions: It is stable to a variety of basic conditions, including those used for the deprotection of Fmoc groups (e.g., piperidine). missouri.edu
Oxidizing and Reducing Agents: The CBZ group is stable to many oxidizing agents. While it is susceptible to reductive cleavage, it is stable to certain reducing agents like those used for ester reductions if conditions are carefully controlled.
Reactivity:
The primary reactivity of the CBZ group is centered around its benzylic position, which is susceptible to cleavage under reductive conditions. This specific reactivity is the basis for its most common deprotection methods.
Chemoselective Cleavage of the N-CBZ Group in 3-N-CBZ-pentane-1,3-diamine
Chemoselective cleavage of the N-CBZ group is crucial for unmasking the protected amine at the desired stage of a synthesis. The choice of deprotection method depends on the other functional groups present in the molecule.
Catalytic hydrogenation is the most common and generally mildest method for cleaving the CBZ group. masterorganicchemistry.comhighfine.com The reaction involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. researchgate.netscientificupdate.com
The mechanism proceeds via hydrogenolysis of the benzylic C-O bond. taylorfrancis.com This process breaks the bond between the benzyl (B1604629) group and the carbamate (B1207046) oxygen, leading to the formation of toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.com The carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide. total-synthesis.comtaylorfrancis.com
Common Catalysts and Hydrogen Sources:
Catalysts: 5-10% Pd/C is the most widely used catalyst. highfine.com Palladium hydroxide (B78521) on carbon (Pearlman's catalyst) can also be effective, especially when sulfur-containing compounds are present. highfine.com
Hydrogen Sources: Molecular hydrogen (H₂) gas is the most common hydrogen source. total-synthesis.com Transfer hydrogenation, using sources like ammonium (B1175870) formate, formic acid, or triethylsilane in the presence of a palladium catalyst, offers a convenient alternative to using gaseous hydrogen. total-synthesis.comorganic-chemistry.orgresearchgate.net
A potential issue with catalytic hydrogenation is its incompatibility with other reducible functional groups, such as alkenes, alkynes, or some aryl halides, which may be reduced under the reaction conditions. scientificupdate.com
Table 2: Common Catalytic Hydrogenation Systems for CBZ Deprotection
| Catalyst | Hydrogen Source | Notes |
|---|---|---|
| 5-10% Pd/C | H₂ gas | Standard and widely used method. highfine.com |
| Pd(OH)₂/C | H₂ gas | Often more effective and less prone to catalyst poisoning. highfine.com |
| Pd/C | Ammonium formate | Transfer hydrogenation; avoids the need for H₂ gas. researchgate.net |
| Pd/C | Triethylsilane | Mild transfer hydrogenation conditions. organic-chemistry.org |
In cases where catalytic hydrogenation is not feasible due to the presence of sensitive functional groups, alternative methods for CBZ cleavage are available.
Strong Acids: Reagents like HBr in acetic acid can cleave the CBZ group. total-synthesis.comhighfine.com This method proceeds via an SN2-type mechanism where the bromide ion attacks the benzylic carbon.
Lewis Acids: Trimethylsilyl iodide (TMSI) is another effective reagent for CBZ deprotection. researchgate.net However, it can be harsh and may not be suitable for all substrates. scientificupdate.com
Dissolving Metal Reductions: Reduction with sodium in liquid ammonia (B1221849) can also be used to remove the CBZ group. highfine.comacs.org
Radical Cleavage: Tributylstannyl radicals have been shown to deprotect N-CBZ derivatives of amides and nitrogen-containing heteroaromatic rings, with selectivity over N-CBZ derivatives of basic amines. acs.orgacs.orgnih.gov
Nucleophilic Cleavage: A method using 2-mercaptoethanol (B42355) in the presence of a base has been developed for the deprotection of CBZ groups, offering an alternative for substrates sensitive to standard hydrogenolysis or Lewis acid conditions. organic-chemistry.orgscientificupdate.com
Influence of the CBZ Protecting Group on the Reactivity and Stereochemical Outcome of Proximal Amine Functions
The presence of a CBZ group can influence the reactivity and stereochemistry of reactions occurring at or near the protected amine.
Reduced Nucleophilicity: The primary function of the CBZ group is to decrease the nucleophilicity of the amine it is protecting. bham.ac.uk The electron-withdrawing nature of the carbonyl group in the carbamate significantly reduces the electron density on the nitrogen atom, making it much less reactive towards electrophiles. nih.gov
Steric Hindrance: The bulky benzyl group of the CBZ moiety can exert steric hindrance, influencing the approach of reagents to nearby functional groups. This can affect the stereochemical outcome of reactions at adjacent chiral centers.
Neighboring Group Participation: In certain contexts, the carbamate functionality of the CBZ group can act as a neighboring group, participating in reactions at adjacent positions. For instance, it has been shown to influence the stereochemical outcome of glycosylation reactions by directing the approach of the incoming electrophile, leading to the formation of 1,2-trans glycosides. beilstein-journals.org
Conformational Effects: The presence of the CBZ group can restrict the conformational freedom of the molecule, which can in turn influence the stereoselectivity of reactions at other parts of the molecule.
Advanced Reaction Chemistry and Transformations of 3 N Cbz Pentane 1,3 Diamine
Selective Functionalization of the Unprotected Amine Moiety
The free primary amine in 3-N-CBZ-pentane-1,3-diamine serves as a potent nucleophile, allowing for its selective reaction with a wide range of electrophiles. This chemoselectivity is the cornerstone of its utility, enabling the introduction of diverse functional groups without disturbing the CBZ-protected amine. ijacskros.com
Key functionalization reactions include:
Acylation: The primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents (e.g., carbodiimides) to form stable amide bonds. This is a fundamental transformation for building peptide-like structures or introducing carbonyl-containing moieties. A green protocol for monoacylation using 1,1'-carbonyldiimidazole (B1668759) (CDI) has also been developed for symmetrical diamines, a principle applicable here. rsc.org
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a key component in many pharmaceutical compounds.
Alkylation and Reductive Amination: The primary amine can be alkylated using alkyl halides, though over-alkylation can be a competing process. A more controlled and widely used method for introducing alkyl groups is reductive amination. This involves the condensation of the amine with an aldehyde or ketone to form a transient imine (or enamine), which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to furnish the secondary amine.
The following table summarizes the selective functionalization of the primary amine group:
| Reaction Type | Electrophile/Reagents | Product Functional Group | General Conditions |
|---|---|---|---|
| Acylation | R-COCl or (R-CO)₂O | Amide | Aprotic solvent (e.g., CH₂Cl₂), Base (e.g., Et₃N) |
| Sulfonylation | R-SO₂Cl | Sulfonamide | Aprotic solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine) |
| Reductive Amination | R¹R²C=O, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | Solvent (e.g., CH₂Cl₂, MeOH) |
Reactions Involving the Carbamate (B1207046) Nitrogen of the CBZ Group
The carboxybenzyl (CBZ) group is a robust protecting group, rendering the nitrogen atom it is attached to significantly less nucleophilic due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. total-synthesis.com Consequently, direct reactions at the carbamate nitrogen are uncommon under standard conditions. The primary chemistry involving this part of the molecule is the deprotection of the amine.
The CBZ group is classically removed under reductive conditions, most commonly through catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which cleaves the benzylic C-O bond to release the free amine, toluene (B28343), and carbon dioxide. total-synthesis.commissouri.edu This deprotection strategy is advantageous as it is typically clean and high-yielding.
While direct functionalization is rare, some transformations can modify or cleave the CBZ group under specific, non-classical conditions:
Direct Conversion to Amides: Rhodium-catalyzed coupling reactions have been developed to directly convert N-CBZ protected amines into secondary benzamides by reacting them with arylboroxines, bypassing the need for a separate deprotection step. acs.org
Conversion to Ureas: In the presence of lanthanum triflate as a catalyst, N-CBZ protected amines can be converted into nonsymmetric ureas by reaction with various other amines. organic-chemistry.org
Radical Cleavage: Tributylstannyl radicals have been shown to selectively cleave the N-CBZ group from amides and nitrogen-containing heteroaromatics, while leaving the N-CBZ group on basic amines unaffected. acs.orgresearchgate.net
| Reaction Type | Reagents | Product | Comments |
|---|---|---|---|
| Deprotection (Hydrogenolysis) | H₂, Pd/C | Free Amine | Standard, mild, and common method. total-synthesis.commissouri.edu |
| Direct Amidation | Arylboroxine, Rh catalyst | N-Aryl Amide | Bypasses deprotection step. acs.org |
| Urea Formation | R₂NH, La(OTf)₃ | Nonsymmetric Urea | Catalytic conversion. organic-chemistry.org |
Cyclization Reactions Utilizing the Pentane-1,3-diamine Core
The 1,3-diamine motif is a privileged scaffold for the synthesis of a variety of nitrogen-containing heterocycles. The specific geometry of this compound makes it an ideal precursor for forming saturated six- and seven-membered rings, as well as larger macrocyclic structures.
The reaction of the diamine core with bifunctional electrophiles is a powerful strategy for constructing heterocyclic rings. After an initial reaction with the more nucleophilic primary amine, a subsequent intramolecular cyclization can occur. Alternatively, both amines can react in a concerted or stepwise fashion with a suitable dielectrophile.
Tetrahydropyrimidines: Condensation of the 1,3-diamine with an aldehyde or ketone leads to the formation of a tetrahydropyrimidine (B8763341) ring. For example, reaction with formaldehyde (B43269) under microwave irradiation is an efficient method for synthesizing N-acyl-N'-arylhexahydropyrimidines from their diamine precursors. researchgate.net Analogous reactions, such as the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea, highlight the propensity of 1,3-dicarbonyl and related synthons to form pyrimidine (B1678525) rings with amine nucleophiles. nih.govfoliamedica.bgsemanticscholar.org
Pictet-Spengler Reaction: While not a direct cyclization of the diamine itself, a derivative can be used in the powerful Pictet-Spengler reaction. wikipedia.org For instance, if the primary amine is first functionalized to create a β-arylethylamine moiety (e.g., from tryptamine), subsequent acid-catalyzed condensation with an aldehyde or ketone will trigger an intramolecular electrophilic substitution to form complex polycyclic scaffolds like tetrahydro-β-carbolines. mdpi.comnih.gov This multi-step sequence showcases how the diamine can serve as a handle for intricate molecular construction. thieme-connect.comnih.gov
| Reacting Partner | Resulting Heterocycle | Reaction Type |
|---|---|---|
| Aldehyde (e.g., Formaldehyde) | Tetrahydropyrimidine | Cyclocondensation researchgate.net |
| β-Dicarbonyl Compound | Dihydropyrimidine (or related heterocycle) | Cyclocondensation nih.gov |
| β-Arylethylamine derivative + Aldehyde | Tetrahydro-β-carboline | Pictet-Spengler Reaction wikipedia.orgnih.gov |
Macrocycles are of significant interest in supramolecular chemistry and drug discovery. Diamines are fundamental building blocks for the synthesis of aza-crown ethers and other macrocyclic polyamides. wikipedia.orgnih.govmdpi.com The synthesis of these large rings typically requires high-dilution conditions to favor intramolecular or desired intermolecular reactions over polymerization.
By reacting this compound with long-chain dielectrophiles, such as diacyl chlorides or dialdehydes, [2+2] or other macrocyclic products can be formed. nih.gov The pentane (B18724) backbone provides flexibility, while the defined stereochemistry and functional handles of the diamine allow for the construction of structurally complex and pre-organized host molecules. For instance, condensation with a suitable diacid dichloride under high dilution would lead to the formation of a dimeric [2+2] macrocycle containing two pentane-1,3-diamine units. mdpi.com Subsequent removal of the CBZ groups would yield a macrocyclic tetraamine (B13775644) capable of coordinating metal ions. sci-hub.se
Cross-Coupling and Other Bond-Forming Reactions Involving Diamine Derivatives
Modern synthetic chemistry offers powerful tools for carbon-nitrogen bond formation, and the unprotected primary amine of this compound is an ideal substrate for several of these transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming C(sp²)-N bonds. wikipedia.orgresearchgate.netlibretexts.org The primary amine of this compound can be coupled with a wide range of aryl halides (bromides, chlorides) or triflates to produce N-aryl diamine derivatives. The reaction typically employs a palladium catalyst, a bulky electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base. youtube.com This reaction provides a direct route to arylated diamine structures that are common in medicinal chemistry.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single operation to form a product that contains portions of all starting materials. The Ugi four-component reaction is a prominent example, which couples an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.org The primary amine of this compound can serve as the amine component, leading to the rapid synthesis of complex, peptide-like molecules with high structural diversity. beilstein-journals.orgnih.gov The resulting Ugi adduct can be further elaborated, for instance, through post-Ugi cyclizations. researchgate.net
| Reaction Name | Coupling Partners | Key Reagents | Product Type |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Pd Catalyst, Phosphine Ligand, Base | N-Aryl Diamine Derivative researchgate.net |
| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | (Typically uncatalyzed) | α-Acylamino Amide Derivative wikipedia.orgnih.gov |
Applications of 3 N Cbz Pentane 1,3 Diamine in Complex Molecular Synthesis
Precursor in the Development of Chiral Ligands for Asymmetric Catalysis
Chiral diamines are fundamental scaffolds in the field of asymmetric catalysis, where they serve as ligands for transition metals to create catalysts that can selectively produce one enantiomer of a chiral product. The pentane-1,3-diamine backbone can be elaborated into effective chiral ligands. The mono-protection strategy inherent in 3-N-CBZ-pentane-1,3-diamine is crucial for the rational design of non-symmetrical ligands.
The synthesis begins by modifying the free primary amine at the 1-position. This site can be reacted with various electrophiles to introduce coordinating groups or chiral auxiliaries. For instance, reductive amination or acylation can be used to attach phosphorus, nitrogen, or oxygen-containing moieties that can coordinate to a metal center. Once the first part of the ligand is installed, the CBZ group at the 3-position can be removed via hydrogenolysis. This reveals the second amino group, which can then be functionalized differently. This stepwise and controlled functionalization is essential for creating a well-defined chiral environment around the metal center, which is the key to achieving high enantioselectivity in catalytic reactions. Chiral vicinal diamines, a related class of compounds, are of tremendous interest to synthetic chemists as they are found in many chiral catalysts and pharmaceuticals. sigmaaldrich.com
Role in Copper-Catalyzed Reactions and Other Metal-Mediated Processes
Ligands derived from chiral diamines are particularly effective in a wide range of metal-catalyzed reactions. The resulting N,N-ligands can form stable and catalytically active complexes with various transition metals, including copper, palladium, rhodium, and iridium.
In copper-catalyzed reactions, such as asymmetric conjugate additions, cyclopropanations, and C-N cross-coupling reactions, the stereochemical outcome is dictated by the chiral ligand. Using this compound as a starting material allows for the synthesis of custom ligands tailored for these processes. For example, the free amine can be used to anchor the ligand to a solid support or to introduce a bulky group that influences the steric environment of the catalyst. After deprotection of the CBZ group, the second amine can be modified to complete the bidentate ligand structure required for catalytic activity. The ability to fine-tune the ligand's electronic and steric properties through this synthetic route is critical for optimizing catalyst performance in specific metal-mediated transformations. A recently designed chiral diamine catalyst has shown high efficiency for addition reactions in water and has demonstrated good reactivity and enantioselectivity under organocatalysis, as well as in copper- and palladium-catalyzed processes. chemrxiv.org
Building Block for the Synthesis of Advanced Organocatalysts
Beyond metal catalysis, chiral diamines are central to the design of advanced organocatalysts, particularly bifunctional catalysts that operate through hydrogen bonding and Brønsted acid/base interactions. These catalysts often feature a chiral scaffold decorated with a hydrogen-bond donor (like thiourea or squaramide) and a basic site (like a tertiary amine).
This compound serves as an ideal platform for constructing such molecules. The free primary amine can be reacted with an isothiocyanate to form a thiourea group. This thiourea can then act as a hydrogen-bond donor to activate an electrophile. Subsequently, the CBZ group can be removed, and the newly freed amine at the 3-position can be alkylated to form a tertiary amine, which serves as the basic site to activate the nucleophile. This modular approach enables the synthesis of a library of related organocatalysts, allowing for the optimization of reactivity and stereoselectivity for specific reactions like Michael additions or aldol (B89426) reactions. Several bifunctional noncovalent organocatalysts have been developed based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold. mdpi.comresearchgate.net
| Catalyst Component | Synthetic Step using this compound | Function in Organocatalyst |
| Hydrogen-Bond Donor | Reaction of the free amine at C1 with an isothiocyanate to form a thiourea. | Activates the electrophilic reaction partner. |
| Chiral Scaffold | The pentane-1,3-diamine backbone provides the chiral framework. | Controls the stereochemical outcome of the reaction. |
| Basic Site | Deprotection of the CBZ group at C3 followed by alkylation to a tertiary amine. | Activates the nucleophilic reaction partner. |
Intermediate in the Synthesis of Diverse Nitrogen-Containing Compounds
The differentially protected nature of this compound makes it a versatile intermediate for a wide array of nitrogenous compounds beyond catalysis. The ability to selectively functionalize each amino group in a chosen order is a powerful tool in multi-step synthesis. Amines are common functional groups, and in various multi-step organic syntheses, they are used with protecting groups to minimize the production of undesired side products. rsc.org
Synthesis of Complex Polyamines and Analogues
Polyamines are aliphatic compounds with two or more amino groups and are involved in numerous biological processes. tcichemicals.com The synthesis of structurally defined, non-symmetrical polyamines relies on the use of orthogonally protected building blocks. mdpi.comnih.gov this compound is an excellent starting point for chain elongation to produce complex polyamines.
The free primary amine can undergo reactions such as Michael addition with acrylonitrile, followed by reduction of the nitrile to an amine, effectively adding a propylamine unit to the structure. Alternatively, it can be alkylated with a suitably protected aminoalkyl halide. After the first elongation step, the CBZ group can be removed, and the process can be repeated at the other end of the molecule. This iterative strategy allows for the precise construction of polyamine chains with defined lengths and substitution patterns, which is difficult to achieve with symmetrically protected or unprotected diamines.
Integration into Various Aliphatic and Alicyclic Frameworks
The nucleophilic character of the free amine in this compound allows it to be incorporated into a variety of carbon skeletons. It can participate in reactions such as:
Reductive Amination: Reaction with aliphatic or alicyclic aldehydes and ketones in the presence of a reducing agent to form new carbon-nitrogen bonds.
Acylation: Reaction with acid chlorides or anhydrides to form amides, linking the diamine to other molecular fragments.
Ring-Opening Reactions: Nucleophilic attack on strained rings like epoxides or aziridines to generate amino alcohol or diamine structures.
In each case, the CBZ-protected amine remains intact, available for subsequent transformations after deprotection. This allows the pentane-1,3-diamine unit to be embedded within larger, more complex aliphatic and alicyclic structures in a controlled manner.
Contributions to the Synthesis of Precursors for Bioactive Molecules
The 1,3-diamine motif is a common structural feature in many biologically active natural products and synthetic pharmaceuticals. researchgate.netresearchgate.net The controlled, stepwise approach to synthesis enabled by intermediates like this compound is critical for accessing these complex targets. For example, the lysine-spermine conjugate AMXT-1501, a potent polyamine transport blocker, was synthesized using an orthogonally protected ester, Boc-Lys(Cbz)-ONp, highlighting the importance of such protecting group strategies in medicinal chemistry. nih.gov
The ability to selectively introduce different functional groups at the 1- and 3-positions of the pentane (B18724) backbone allows chemists to synthesize precursors for molecules that can interact with specific biological targets. The structural diversity that can be generated from this single building block facilitates the creation of compound libraries for drug discovery and the development of probes for chemical biology. Derivatives of pentanoic acid, the carbon backbone of this diamine, have also been reported as immunoregulatory agents, suggesting the potential for bioactive molecules derived from this scaffold. nih.gov
| Reaction Type | Reagent Example | Resulting Structure | Application |
| Acylation | Acetyl Chloride | Amide | Synthesis of peptide mimics |
| Alkylation | Benzyl (B1604629) Bromide | Secondary Amine | Building block for alkaloids |
| Reductive Amination | Cyclohexanone | N-Cyclohexylamine | Precursor for enzyme inhibitors |
| Michael Addition | Acrylonitrile | β-Aminonitrile | Elongation for polyamine synthesis |
Future Research Directions in 3 N Cbz Pentane 1,3 Diamine Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 3-N-CBZ-pentane-1,3-diamine. Current synthetic strategies for 1,3-diamines often involve multi-step processes that may utilize hazardous reagents or require stringent reaction conditions. Green chemistry principles could be applied to optimize the synthesis, for example, by exploring biocatalytic routes or employing reusable catalysts. The development of a one-pot synthesis from readily available starting materials would significantly enhance the accessibility of this compound for further studies.
A comparative analysis of potential synthetic routes is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Traditional Multi-Step Synthesis | Well-established procedures for analogous compounds. | Often involves protecting groups, leading to lower overall yield and increased waste. |
| Catalytic Hydrogenation of Dinitriles | Potentially a more direct route. | Requires specialized high-pressure equipment and careful catalyst selection to avoid side reactions. |
| Biocatalytic Methods | High stereoselectivity and mild reaction conditions. | Enzyme discovery and optimization for the specific substrate may be required. |
| Flow Chemistry Synthesis | Improved reaction control, safety, and scalability. | Initial setup costs and optimization of flow parameters can be resource-intensive. |
Expanding the Scope of Asymmetric Applications as a Chiral Building Block
Chiral 1,3-diamines are valuable building blocks in asymmetric synthesis, serving as precursors to chiral ligands for metal-catalyzed reactions or as organocatalysts themselves. Future research could explore the potential of enantiomerically pure this compound as a chiral auxiliary or ligand in a variety of asymmetric transformations. Its application in reactions such as asymmetric hydrogenation, aldol (B89426) reactions, and Michael additions could lead to the synthesis of novel, stereochemically defined molecules with potential biological activity.
Exploration of Novel Catalytic Transformations and Derivatizations
The diamine functionality in this compound offers a platform for a wide range of derivatizations. Future work could focus on exploring novel catalytic transformations to introduce diverse functional groups. For instance, N-alkylation, N-arylation, or acylation could yield a library of derivatives with tailored properties. These derivatives could then be screened for applications in catalysis, materials science, or medicinal chemistry. The exploration of metal-catalyzed cross-coupling reactions to modify the pentane (B18724) backbone could also lead to novel and complex molecular architectures.
Advanced Spectroscopic and Structural Elucidation of Complex Derivatives
A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for understanding their reactivity and potential applications. Future research should employ advanced spectroscopic techniques, such as multidimensional NMR spectroscopy and X-ray crystallography, to definitively determine the stereochemistry and conformational preferences of these molecules. Computational modeling could further complement experimental data, providing insights into reaction mechanisms and guiding the design of new derivatives with desired properties.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and derivatization of this compound into flow chemistry platforms represents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and the potential for high-throughput screening of reaction conditions and derivatives. Automating the synthesis would enable the rapid generation of a library of analogues for biological or materials screening, accelerating the discovery of new applications for this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
